molecular formula C18H26ClN3O4S B5186907 2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide

2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide

Cat. No. B5186907
M. Wt: 415.9 g/mol
InChI Key: SDKRAEUKWMVRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide is a compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have promising results in various studies, making it a valuable tool for researchers in the field of medicine and biology.

Mechanism of Action

The mechanism of action of 2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of several kinases, including AKT and PDK1, which are involved in cell signaling pathways. Additionally, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have inhibitory effects on cell signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, it has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide is its specificity for certain enzymes and proteins. This makes it a valuable tool for researchers studying these targets. However, one limitation is that it may not be effective against all targets, and additional studies may be needed to determine its efficacy in specific applications.

Future Directions

There are many potential future directions for the study of 2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide. One area of interest is its potential applications in cancer treatment, particularly in combination with other therapies. Additionally, further studies may be needed to determine its efficacy in other disease states, such as diabetes and cardiovascular disease. Finally, additional research may be needed to determine the optimal dosing and administration of this compound in various applications.

Synthesis Methods

The synthesis of 2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide involves several steps. The starting material is 4-chloro-2-nitrophenol, which is reacted with 4-methylpiperazine to form the corresponding amine. This amine is then reacted with N-cyclopentylacetyl chloride to form the final product.

Scientific Research Applications

2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and proteins, making it a valuable tool for researchers studying these targets.

properties

IUPAC Name

2-[4-chloro-2-(4-methylpiperazin-1-yl)sulfonylphenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-21-8-10-22(11-9-21)27(24,25)17-12-14(19)6-7-16(17)26-13-18(23)20-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKRAEUKWMVRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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